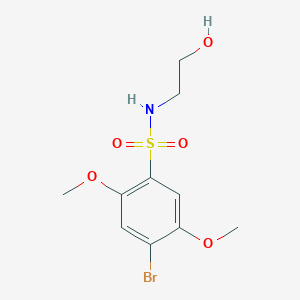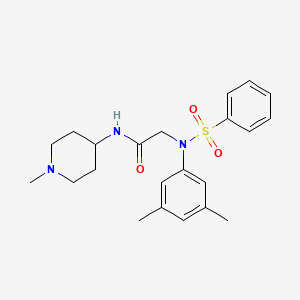
4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide
Übersicht
Beschreibung
4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide, also known as Bromo-DragonFLY, is a potent hallucinogenic drug that belongs to the phenethylamine family. This chemical compound gained popularity in the early 2000s as a designer drug, and it has been associated with several cases of adverse effects and fatalities. Despite its potential risks, Bromo-DragonFLY has been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Wirkmechanismus
4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamideFLY's mechanism of action is not fully understood, but it is believed to act as a partial agonist at 5-HT2A receptors. This results in the activation of downstream signaling pathways, including the phospholipase C pathway, which leads to the release of intracellular calcium and activation of protein kinase C. These biochemical changes are thought to be responsible for the compound's hallucinogenic effects.
Biochemical and Physiological Effects:
4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamideFLY has been shown to have potent hallucinogenic effects, including altered perception, mood, and thought processes. It has also been associated with several adverse effects, including seizures, hyperthermia, and cardiovascular complications. The compound's vasoconstrictive properties may also contribute to its potential for toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamideFLY's unique chemical structure and potential therapeutic applications make it an interesting compound for scientific research. However, its potential for toxicity and adverse effects limit its use in laboratory experiments. Due to its hallucinogenic properties, it may also be difficult to obtain ethical approval for studies involving human subjects.
Zukünftige Richtungen
Despite its potential risks, 4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamideFLY's unique chemical structure and potential therapeutic applications make it an interesting compound for future scientific research. Possible future directions include investigating its effects on other serotonin receptors, exploring its potential as a treatment for other conditions such as depression and anxiety, and developing safer analogs with reduced toxicity and adverse effects. Additionally, further studies are needed to fully understand the compound's mechanism of action and its long-term effects on the brain and body.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamideFLY has been the subject of several scientific studies due to its potential therapeutic applications. One study investigated the compound's effects on serotonin receptors and found that it has a high affinity for 5-HT2A receptors, which are involved in the regulation of mood, cognition, and perception. Another study explored the use of 4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamideFLY as a potential treatment for migraines, as it has been shown to have vasoconstrictive properties.
Eigenschaften
IUPAC Name |
4-bromo-N-(2-hydroxyethyl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO5S/c1-16-8-6-10(9(17-2)5-7(8)11)18(14,15)12-3-4-13/h5-6,12-13H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQXYVNABLBAOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OC)S(=O)(=O)NCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(anilinomethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4463328.png)
![N-(3,5-difluorophenyl)-4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463342.png)
![N-2-pyridinyl-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B4463346.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B4463354.png)
![2-methyl-6-phenyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4463356.png)

![3-{4-[(2,5-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4463372.png)
![4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4463378.png)
![4-(6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methyl-4-pyrimidinyl)morpholine](/img/structure/B4463381.png)

![N-(2-fluorophenyl)-4-[6-methyl-2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4463418.png)
![N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]leucine](/img/structure/B4463425.png)
![4-methyl-3-[methyl(methylsulfonyl)amino]-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4463426.png)
